![molecular formula C7H10Cl2N4 B1445597 [1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride CAS No. 1352305-24-8](/img/structure/B1445597.png)

[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride

Overview

Description

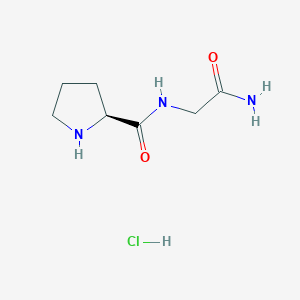

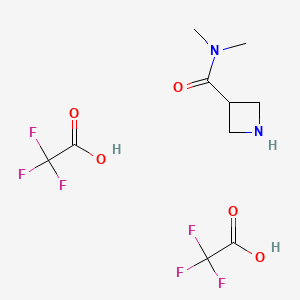

“[1,2,4]Triazolo[1,5-a]pyridin-6-ylmethanamine dihydrochloride” is a chemical compound with the molecular formula C7H10Cl2N4 and a molecular weight of 221.08 g/mol. The IUPAC name for this compound is this compound .

Synthesis Analysis

The synthesis of [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .Molecular Structure Analysis

The molecular structure of this compound is based on a [1,2,4]triazolo[1,5-a]pyrimidine scaffold . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature .Scientific Research Applications

Synthesis and Chemical Properties

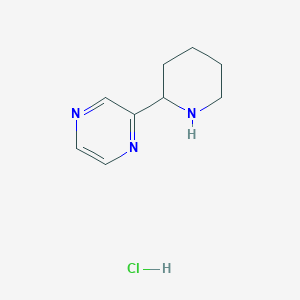

Synthesis Approaches : Various synthesis methods for [1,2,4]Triazolo[1,5-a]pyridines, including those without substituents at the 2-position, have been developed. For instance, one method involves the cyclization of N-(pyrid-2-yl)formamidoximes with trifluoroacetic anhydride, allowing the preparation of triazoles substituted at any position on the pyridine ring (Huntsman & Balsells, 2005).

Chemical Modifications : Research has been conducted on creating various derivatives of [1,2,4]Triazolo[1,5-a]pyridines, focusing on their chemical properties and potential applications. This includes exploring different substituents and modifications to enhance their chemical utility (Ali & Ibrahim, 2010).

Biological Activities

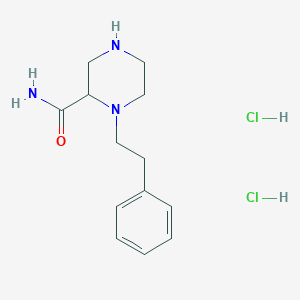

Antimicrobial Activity : Certain derivatives of [1,2,4]Triazolo[1,5-a]pyridines have shown significant antimicrobial properties. For example, compounds with specific substitutions have demonstrated high activities against various pathogens, suggesting their potential as antimicrobial agents (Xiao et al., 2014).

Antioxidant Properties : The antioxidant activity of certain [1,2,4]Triazolo[1,5-a]pyridine derivatives has been investigated. Some derivatives have shown promising results in inhibiting the formation of reactive oxygen species, indicating their potential as antioxidants (Smolsky et al., 2022).

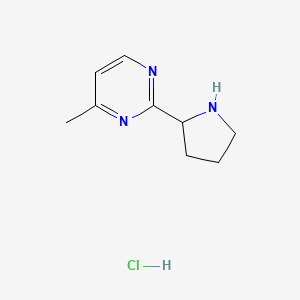

Applications in Drug Development

Potential Drug Leads : Some [1,2,4]Triazolo[1,5-a]pyridine derivatives have been identified as promising leads for drug development. For instance, derivatives stimulating glucagon-like peptide-1 (GLP-1) secretion have been explored as novel anti-diabetes drug leads, highlighting their therapeutic potential (Mishchuk et al., 2016).

Pharmacokinetic Optimization : The optimization of pharmacokinetic properties in 4-(R)-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridines, a derivative of [1,2,4]Triazolo[1,5-a]pyridine, has led to the identification of clinical candidates for drug development. This underscores the relevance of [1,2,4]Triazolo[1,5-a]pyridine derivatives in medicinal chemistry (Letavic et al., 2017).

Safety and Hazards

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines, a class of compounds to which our compound of interest belongs, have aroused the interest of researchers due to their valuable biological properties . They are present in diverse important structures in agriculture and medicinal chemistry . Therefore, future research directions may include further exploration of the biological activities and potential applications of these compounds.

Mechanism of Action

The synthesis of these compounds involves a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This tandem reaction involves the use of enaminonitriles and benzohydrazides, a transamidation mechanism followed by nucleophilic addition with nitrile, and subsequent condensation to yield the target compound in a short reaction time .

properties

IUPAC Name |

[1,2,4]triazolo[1,5-a]pyridin-6-ylmethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N4.2ClH/c8-3-6-1-2-7-9-5-10-11(7)4-6;;/h1-2,4-5H,3,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACYDOHXDDJADPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=NN2C=C1CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Iodo-1-methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1445524.png)

![N-[2-(2-Amino-ethyl)-2H-pyrazol-3-yl]-2-methoxy-acetamide dihydrochloride](/img/structure/B1445534.png)

![4H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1445537.png)